molecular formula C14H18FN3O5 B13784055 tert-Butyl 2-(5-fluoro-2-nitrobenzamido)ethylcarbamate

tert-Butyl 2-(5-fluoro-2-nitrobenzamido)ethylcarbamate

Cat. No.: B13784055
M. Wt: 327.31 g/mol
InChI Key: HOPYHTPNPDFBGF-UHFFFAOYSA-N
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Description

tert-Butyl 2-(5-fluoro-2-nitrobenzamido)ethylcarbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a fluoro-nitrobenzamido moiety, and an ethylcarbamate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(5-fluoro-2-nitrobenzamido)ethylcarbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with 5-fluoro-2-nitrobenzoic acid. The reaction is facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), which help in forming the amide bond . The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous-flow reactors could also be explored to enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(5-fluoro-2-nitrobenzamido)ethylcarbamate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 2-(5-amino-2-nitrobenzamido)ethylcarbamate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: tert-Butyl 2-aminoethylcarbamate and 5-fluoro-2-nitrobenzoic acid.

Scientific Research Applications

tert-Butyl 2-(5-fluoro-2-nitrobenzamido)ethylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(5-fluoro-2-nitrobenzamido)ethylcarbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The fluoro group may also play a role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(5-methoxy-2-nitrobenzamido)ethylcarbamate
  • tert-Butyl 2-(5-chloro-2-nitrobenzamido)ethylcarbamate
  • tert-Butyl 2-(5-bromo-2-nitrobenzamido)ethylcarbamate

Uniqueness

tert-Butyl 2-(5-fluoro-2-nitrobenzamido)ethylcarbamate is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H18FN3O5

Molecular Weight

327.31 g/mol

IUPAC Name

tert-butyl N-[2-[(5-fluoro-2-nitrobenzoyl)amino]ethyl]carbamate

InChI

InChI=1S/C14H18FN3O5/c1-14(2,3)23-13(20)17-7-6-16-12(19)10-8-9(15)4-5-11(10)18(21)22/h4-5,8H,6-7H2,1-3H3,(H,16,19)(H,17,20)

InChI Key

HOPYHTPNPDFBGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1=C(C=CC(=C1)F)[N+](=O)[O-]

Origin of Product

United States

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